molecular formula C13H13F3N2S B2754467 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole CAS No. 400797-96-8

2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B2754467
CAS No.: 400797-96-8
M. Wt: 286.32
InChI Key: TVCHTNHZBYJKSL-UHFFFAOYSA-N
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Description

2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzothiazole core substituted with a piperidinyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts distinct chemical and biological characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Piperidinyl Group: The piperidinyl group can be attached via nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles.

Scientific Research Applications

2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The benzothiazole core can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-4-yl)-1,3-benzothiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(trifluoromethyl)-1,3-benzothiazole: Lacks the piperidinyl group, affecting its interaction with biological targets.

    2-(piperidin-4-yl)-5-methyl-1,3-benzothiazole: Substitution of the trifluoromethyl group with a methyl group alters its lipophilicity and reactivity.

Uniqueness

The combination of the piperidinyl and trifluoromethyl groups in 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole imparts unique properties, such as enhanced lipophilicity and specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-piperidin-4-yl-5-(trifluoromethyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c14-13(15,16)9-1-2-11-10(7-9)18-12(19-11)8-3-5-17-6-4-8/h1-2,7-8,17H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCHTNHZBYJKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400797-96-8
Record name 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3-benzothiazole
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